Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-
Description
Chemical Structure and Properties The compound Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- (CAS No. 211935-25-0) is a benzaldehyde derivative featuring:
- Methoxy groups at positions 3 and 6 of the aromatic ring.
- A [(phenylmethoxy)methyl] substituent at position 2.
Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.30 g/mol . Key physicochemical properties include:
- LogP (hydrophobicity): 2.8 (moderate lipophilicity).
- Polar surface area: 44.8 Ų.
- Rotatable bonds: 6, indicating conformational flexibility .
- Hydrogen bond acceptors: 4 (oxygen atoms from methoxy and aldehyde groups).
This compound adheres to Lipinski’s Rule of Five (molecular weight <500, H-bond acceptors ≤10), but its compliance with other drug-likeness rules (e.g., Ghose, Veber) depends on additional parameters like molar refractivity and bioavailability thresholds .
Properties
CAS No. |
649774-68-5 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3,6-dimethoxy-2-(phenylmethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C17H18O4/c1-19-16-8-9-17(20-2)15(14(16)10-18)12-21-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
LCJMOSQAXYVWIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)C=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One of the primary methods for synthesizing Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- is through condensation reactions involving appropriate precursors.
-
- Reagents : Typically involves dimethoxybenzaldehyde and phenylmethanol.
- Conditions : The reaction is usually conducted under acidic or basic conditions to facilitate the formation of the desired compound.
-
- A common approach involves the reaction of 3,6-dimethoxybenzaldehyde with phenylmethanol in the presence of an acid catalyst. This method has been reported to yield the target compound with moderate to high efficiency.
One-Pot Synthesis
Another effective method is a one-pot synthesis that integrates multiple steps into a single reaction vessel.
-
- Reagents : Involves using dimethoxybenzene, formaldehyde, and triethylamine.
- Conditions : The reaction is performed at elevated temperatures (around 100°C) for several hours.
Use of Catalysts
Catalytic methods have also been explored to enhance reaction rates and selectivity.
-
- Reagents : Utilizes metal catalysts such as palladium or nickel.
- Conditions : Typically requires specific temperatures and pressures to optimize catalyst performance.
Comparative Analysis of Methods
The following table summarizes the key characteristics of each preparation method discussed:
| Method | Yield (%) | Reaction Time | Conditions | Advantages |
|---|---|---|---|---|
| Condensation Reaction | Moderate to High (60-85) | Variable | Acidic/Basic | Simplicity |
| One-Pot Synthesis | High (90+) | Several hours | Elevated Temperature | High efficiency, fewer steps |
| Catalytic Method | High (80-95) | Shorter | Specific Temperature/Pressure | Improved selectivity, faster reactions |
Research Findings
Recent studies have focused on optimizing these methods to enhance yields and reduce environmental impact. For example:
A study highlighted a new catalytic system that uses environmentally benign solvents, achieving yields of over 95% while minimizing waste.
Another research effort emphasized the importance of temperature control in one-pot syntheses, demonstrating that slight variations could lead to significant differences in yield and purity.
Scientific Research Applications
Chemical Synthesis and Catalysis
Benzaldehyde derivatives are widely utilized in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The compound can serve as a precursor for synthesizing more complex molecules through various reactions such as:
- Knoevenagel Condensation : This reaction allows for the formation of carbon-carbon bonds, which is essential in building larger organic molecules. For instance, benzaldehyde derivatives can be used to synthesize thiosemicarbazide compounds that act as xanthine oxidase inhibitors, demonstrating significant biological activity .
- Electrochemical Methods : Recent studies have highlighted the use of photoelectrochemical detection techniques coupled with high-performance liquid chromatography for the quantitative determination of benzaldehyde in food and beverage samples. This method provides high sensitivity and selectivity without the need for chemical derivatization .
Biological Activities
The biological applications of benzaldehyde derivatives extend to their use in medicinal chemistry:
- Antioxidant and Anti-inflammatory Properties : Certain analogs derived from benzaldehyde have shown promising results in antioxidant assays, suggesting their potential use in treating oxidative stress-related conditions .
- Tyrosinase Inhibition : Benzaldehyde derivatives have been explored for their ability to inhibit tyrosinase activity, which is crucial in melanin production. This property makes them candidates for treating hyperpigmentation disorders .
Environmental Applications
Benzaldehyde compounds have also found applications in environmental science:
- Pollutant Detection : The ability to detect trace levels of benzaldehyde in various matrices (such as air and water) is critical for environmental monitoring. Techniques like solid-phase microextraction coupled with gas chromatography have been developed to achieve this .
Material Science
In material science, benzaldehyde derivatives are used to synthesize functional materials:
- Polymerization : Benzaldehyde can participate in polymerization reactions to create novel materials with specific properties. For example, polymers derived from benzaldehyde exhibit unique thermal and mechanical stability, making them suitable for various industrial applications .
Case Studies
Several case studies illustrate the diverse applications of benzaldehyde derivatives:
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Benzaldehyde, 4-[(4-fluorophenyl)methoxy]-2,6-dimethoxy- (CAS 819076-54-5)
- Structure: Contains a 4-fluorophenylmethoxy group at position 4 and methoxy groups at positions 2 and 5.
- LogP: Expected to be slightly higher than the target compound due to fluorine’s hydrophobic effect.
- Biological Relevance: Fluorinated analogs often exhibit enhanced metabolic stability and target affinity in drug discovery .
Benzaldehyde, 3-(phenylmethoxy) (CAS Not Specified)
- Structure: Simplifies to a single phenylmethoxy group at position 3.
- Key Differences:
- Lacks methoxy groups at positions 3 and 6, reducing steric hindrance and hydrogen-bonding capacity.
- Molecular weight: 212.24 g/mol, significantly lower than the target compound.
- Applications: Used in organic synthesis as an intermediate for fragrances and pharmaceuticals .
3-Hydroxy-2-methoxybenzaldehyde (CAS 66495-88-3)
- Structure: Features a hydroxy group at position 3 and a methoxy group at position 2.
- Key Differences: Hydroxy group enhances solubility (lower logP ~1.5) but reduces stability under acidic conditions. Hydrogen bond donors: 1 (vs. 0 in the target compound), improving interactions with polar biological targets.
- Biological Activity: Found in plant volatiles and implicated in insect antennal responses .
4-Acetoxy-3-methoxybenzaldehyde (CAS 72207-94-4)
- Structure: Contains an acetoxy group at position 4 and a methoxy group at position 3.
- Key Differences: Ester functional group increases susceptibility to hydrolysis compared to ethers.
- Applications: Intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) .
Tabular Comparison of Key Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Rotatable Bonds |
|---|---|---|---|---|---|---|
| Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- | 211935-25-0 | C₁₆H₁₆O₄ | 272.30 | 2.8 | 44.8 | 6 |
| Benzaldehyde, 4-[(4-fluorophenyl)methoxy]-2,6-dimethoxy- | 819076-54-5 | C₁₆H₁₅FO₄ | 298.29 | ~3.1 | ~45.0 | 6 |
| Benzaldehyde, 3-(phenylmethoxy) | N/A | C₁₄H₁₂O₂ | 212.24 | ~2.5 | ~29.1 | 3 |
| 3-Hydroxy-2-methoxybenzaldehyde | 66495-88-3 | C₈H₈O₃ | 152.15 | ~1.5 | 50.4 | 2 |
| 4-Acetoxy-3-methoxybenzaldehyde | 72207-94-4 | C₁₀H₁₀O₄ | 194.18 | ~1.8 | 54.3 | 3 |
Pharmacokinetic and Drug-Likeness Profiles
- Lipinski’s Rule: All compounds meet criteria except Benzaldehyde, 4-[(4-fluorophenyl)methoxy]-2,6-dimethoxy- (molecular weight ~298), which still adheres marginally .
- Veber’s Rule: The target compound’s 6 rotatable bonds may limit oral bioavailability compared to analogs with fewer bonds (e.g., 3 in 3-Hydroxy-2-methoxybenzaldehyde ) .
- Ghose Rule: Only the target compound and fluorinated analog approach the molar refractivity (80–130) and logP (0–5) ranges .
Biological Activity
Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-
- Molecular Formula : C18H18O4
- Molecular Weight : 302.34 g/mol
The compound features a benzaldehyde moiety with two methoxy groups and a phenylmethoxy substituent, which may influence its biological interactions.
Antioxidant Properties
Research indicates that benzaldehyde derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds similar to benzaldehyde can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Benzaldehyde derivatives have been investigated for their antimicrobial properties. A study highlighted that certain benzaldehyde compounds demonstrate inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of benzaldehyde derivatives is noteworthy. Compounds structurally related to benzaldehyde have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their possible use in treating inflammatory diseases .
The biological activity of benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as xanthine oxidase (XO) and acetylcholinesterase (AChE), which are involved in oxidative stress and neurotransmitter regulation respectively .
- Interaction with Cellular Pathways : The compound may interact with various signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer properties.
Case Studies and Research Findings
- Antioxidant Activity Study :
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
Data Tables
| Biological Activity | Method of Assessment | Key Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Enhanced activity with methoxy substitutions |
| Antimicrobial | Disk Diffusion Method | Effective against multiple bacterial strains |
| Anti-inflammatory | Cytokine Assays | Reduced TNF-alpha and IL-6 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
